Cas no 951776-24-2 ([1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I))

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) structure
951776-24-2 structure
Nome del prodotto:[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
Numero CAS:951776-24-2
MF:C29H37AuF6N3O4S2
MW:866.708759069443
MDL:MFCD22572651
CID:4661164
PubChem ID:329766355

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Proprietà chimiche e fisiche

Nomi e identificatori

    • IPrAuNTf2
    • [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
    • [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN]gold
    • [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
    • 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;bis(trifluoromethylsulfonyl)azanide;gold
    • [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN]gold (ACI)
    • 951776-24-2
    • D95117
    • [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-kappaN]gold
    • MDL: MFCD22572651
    • Inchi: 1S/C27H37N2.C2F6NO4S2.Au/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-21H,1-8H3;;/q2*-1;
    • Chiave InChI: SRNIVRFMRMHJTC-UHFFFAOYSA-N
    • Sorrisi: [Au].S(C(F)(F)F)([N-]S(C(F)(F)F)(=O)=O)(=O)=O.N1(C=CN(C2C(=CC=CC=2C(C)C)C(C)C)[CH-]1)C1C(=CC=CC=1C(C)C)C(C)C

Proprietà calcolate

  • Massa esatta: 866.179538 g/mol
  • Massa monoisotopica: 866.179538 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 45
  • Conta legami ruotabili: 8
  • Complessità: 1050
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 866.7
  • Superficie polare topologica: 92.5

Proprietà sperimentali

  • Punto di fusione: 202-287 °C (decomposition)

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: 26
  • Identificazione dei materiali pericolosi: Xi

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
79-0245-100mg
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
951776-24-2 min.95%
100mg
684.0CNY 2021-07-08
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
601800-100mg
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
951776-24-2 98%
100mg
¥319.0 2024-07-19
eNovation Chemicals LLC
Y1054481-250mg
Iprauntf2
951776-24-2 98%
250mg
$165 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
K15291-500mg
(1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)((1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methyl)sulfonamido)gold(I)
951776-24-2
500mg
2772CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
79-0245-500mg
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
951776-24-2 min.95%
500mg
2736.0CNY 2021-07-08
abcr
AB425928-100 mg
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), min. 95%; .
951776-24-2
100 mg
€78.00 2023-07-18
abcr
AB425928-500 mg
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), min. 95%; .
951776-24-2
500MG
€281.00 2023-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
79-0245-100mg
(1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)((1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methyl)sulfonamido)gold(I)
951776-24-2 min.95%
100mg
684CNY 2021-05-08
Frontier Specialty Chemicals
K15291-100 mg
(1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)((1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methyl)sulfonamido)gold(I)
951776-24-2
100mg
$ 48.00 2022-11-04
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd.
H60268-1g
951776-24-2 97%
1g
¥2320.0 2023-09-21

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Benzene ;  6 h, rt
Riferimento
A N-heterocyclic carbene gold hydroxide complex: a golden synthon
Gaillard, Sylvain; Slawin, Alexandra M. Z.; Nolan, Steven P., Chemical Communications (Cambridge, 2010, 46(16), 2742-2744

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ;  overnight, rt
1.3 Solvents: Dichloromethane ;  1 h, rt
Riferimento
Gold(I)-Catalyzed Formation of Naphthalene/Acenaphthene Heterocyclic Acetals
Michalska, Malina; Grudzien, Krzysztof; Malecki, Pawel; Grela, Karol, Organic Letters, 2018, 20(4), 954-957

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  5 min, rt
Riferimento
Gold- and Copper-Catalyzed Cycloisomerizations towards the Synthesis of Thujopsanone-Like Compounds
Fehr, Charles; Vuagnoux, Magali; Buzas, Andrea; Arpagaus, Jeremy; Sommer, Horst, Chemistry - A European Journal, 2011, 17(22), 6214-6220

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ;  10 min
Riferimento
Why can a gold salt react as a base?
Anania, Mariarosa; Jasikova, Lucie; Jasik, Juraj; Roithova, Jana, Organic & Biomolecular Chemistry, 2017, 15(37), 7841-7852

Metodo di produzione 5

Condizioni di reazione
Riferimento
Insights into the Gold-Catalyzed Propargyl Ester Rearrangement/Tandem Cyclization Sequence: Radical versus Gold Catalysis- Myers-Saito- versus Schmittel-Type Cyclization
Rettenmeier, Eva; Hansmann, Max M.; Ahrens, Alexander; Ruebenacker, Katharina; Saboo, Tapish; et al, Chemistry - A European Journal, 2015, 21(41), 14401-14409

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  5 min, 23 °C
Riferimento
Sequential O-H/C-H Bond Insertion of Phenols Initiated by the Gold(I)-Catalyzed Cyclization of 1-Bromo-1,5-enynes
Speck, Klaus; Karaghiosoff, Konstantin; Magauer, Thomas, Organic Letters, 2015, 17(8), 1982-1985

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium tert-amylate Solvents: Toluene ;  rt
1.2 Reagents: Oxygen Solvents: Benzene ;  rt
Riferimento
Expedient Syntheses of Neutral and Cationic Au(I)-NHC Complexes
Veenboer, Richard M. P. ; Gasperini, Danila; Nahra, Fady ; Cordes, David B.; Slawin, Alexandra M. Z.; et al, Organometallics, 2017, 36(18), 3645-3653

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  4 h, rt
Riferimento
Dioxazoles, a new mild nitrene transfer reagent in gold catalysis: highly efficient synthesis of functionalized oxazoles
Chen, Ming; Sun, Ning; Chen, Haoyi; Liu, Yuanhong, Chemical Communications (Cambridge, 2016, 52(37), 6324-6327

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  5 min, rt
Riferimento
Synthesis and Reactivity of Air-Stable N-Heterocyclic Carbene Gold(I) Bis(trifluoromethanesulfonyl)imidate Complexes
Ricard, Louis; Gagosz, Fabien, Organometallics, 2007, 26(19), 4704-4707

Metodo di produzione 10

Condizioni di reazione
Riferimento
N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene gold(I) chloride
Ramon, Ruben S.; Nolan, Steven P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-7

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  40 min, rt
Riferimento
Structural Elucidation and Total Synthesis of Trichodermotin A, A Natural α-Glucosidase Inhibitor from Trichoderma asperellum
Yu, Muyuan; Wang, Fengqing; Yao, Si; Zang, Yi; Dai, Chong; et al, Chinese Journal of Chemistry, 2022, 40(18), 2219-2225

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: 1,2-Dichloroethane ;  20 min, rt
Riferimento
A gold(I)-catalysed chemoselective three-component reaction between phenols, α-diazocarbonyl compounds and allenamides
Yu, Sifan; Chen, Jinzhou; Liu, Gengxin; Lei, Jinping; Hu, Wenhao; et al, Chemical Communications (Cambridge, 2020, 56(11), 1649-1652

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: 1,2-Dichloroethane ;  30 min, rt
Riferimento
Gold-catalyzed rearrangement of allylic oxonium ylides: Efficient synthesis of highly functionalized dihydrofuran-3-ones
Fu, Junkai; Shang, Hai; Wang, Zhaofeng; Chang, Le; Shao, Wenbing; et al, Angewandte Chemie, 2013, 52(15), 4198-4202

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Benzene ;  6 h, rt
Riferimento
New [Au(NHC)(OH)] Complexes for Silver-Free Protocols
Patrick, Scott R.; Gomez-Suarez, Adrian; Slawin, Alexandra M. Z.; Nolan, Steven P., Organometallics, 2014, 33(1), 421-424

Metodo di produzione 15

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  1 h, rt
Riferimento
Recyclable gold(I)-catalyzed oxidative cyclization of 1,4-diyn-3-ols leading to highly substituted 3-formylfurans
Xiao, Xiaoqiang; Liu, Siqi; Cai, Mingzhong, Journal of Organometallic Chemistry, 2022, 982,

Metodo di produzione 16

Condizioni di reazione
1.1 Solvents: Benzene-d6 ;  5 min, rt
Riferimento
Gold-Acetonyl Complexes: From Side-Products to Valuable Synthons
Gasperini, Danila; Collado, Alba; Gomez-Suarez, Adrian; Cordes, David B.; Slawin, Alexandra M. Z.; et al, Chemistry - A European Journal, 2015, 21(14), 5403-5412

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Raw materials

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Preparation Products

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:951776-24-2)[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
A1068109
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):295.0/1033.0